Methyl 5-((tert-butoxycarbonyl)amino)-2-methoxybenzoate
CAS No.:
Cat. No.: VC13506960
Molecular Formula: C14H19NO5
Molecular Weight: 281.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H19NO5 |
|---|---|
| Molecular Weight | 281.30 g/mol |
| IUPAC Name | methyl 2-methoxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate |
| Standard InChI | InChI=1S/C14H19NO5/c1-14(2,3)20-13(17)15-9-6-7-11(18-4)10(8-9)12(16)19-5/h6-8H,1-5H3,(H,15,17) |
| Standard InChI Key | PLTOMLJZVKLKIB-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1=CC(=C(C=C1)OC)C(=O)OC |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=CC(=C(C=C1)OC)C(=O)OC |
Introduction
Chemical Identity and Structural Features
Methyl 5-((tert-butoxycarbonyl)amino)-2-methoxybenzoate is defined by its molecular formula C₁₄H₁₉NO₅ and a molecular weight of 281.30 g/mol. The IUPAC name, methyl 2-methoxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate, reflects its functional groups:
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A Boc-protected amino group at the 5-position of the benzene ring.
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A methoxy group at the 2-position.
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A methyl ester at the carboxylate terminus.
The Boc group enhances stability during synthetic procedures by preventing undesired side reactions at the amine site.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₉NO₅ |
| Molecular Weight | 281.30 g/mol |
| IUPAC Name | methyl 2-methoxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate |
| Standard InChI | InChI=1S/C14H19NO5/c1-14(2,3)20... |
| Solubility | Soluble in polar aprotic solvents (e.g., DMSO, DMF) |
Synthesis and Reaction Pathways
The synthesis of Methyl 5-((tert-butoxycarbonyl)amino)-2-methoxybenzoate involves sequential protection and functionalization steps:
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Amino Group Protection: The primary amine is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., aqueous NaOH or DMAP).
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Esterification: The carboxylic acid group is converted to a methyl ester via reaction with methanol in the presence of a catalytic acid (e.g., H₂SO₄).
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Methoxy Introduction: A methoxy group is introduced at the 2-position using methyl iodide and a base (e.g., K₂CO₃).
Table 2: Common Reaction Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Boc Protection | Boc₂O, DMAP, THF, 0°C to RT | Protect amine from side reactions |
| Esterification | MeOH, H₂SO₄, reflux | Convert -COOH to -COOCH₃ |
| Methoxy Substitution | CH₃I, K₂CO₃, DMF, 60°C | Introduce -OCH₃ group |
Applications in Organic Synthesis
This compound is pivotal in constructing complex molecules, particularly in pharmaceutical contexts:
Peptide Synthesis
The Boc group shields the amine during coupling reactions, enabling selective deprotection under acidic conditions (e.g., TFA). This ensures high yields in peptide chain elongation.
Drug Candidate Development
Research Findings and Biological Relevance
While direct biological activity data for Methyl 5-((tert-butoxycarbonyl)amino)-2-methoxybenzoate remains limited, structural analogs exhibit notable interactions:
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Enzyme Inhibition: Analogous Boc-protected compounds demonstrate inhibitory effects on proteases and kinases, suggesting potential utility in cancer therapy.
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Antimicrobial Activity: Derivatives with modified ester groups show moderate activity against Gram-positive bacteria.
Case Study: Protease Inhibition
A 2024 study compared Boc-protected benzoate derivatives as trypsin inhibitors. Methyl 5-((tert-butoxycarbonyl)amino)-2-methoxybenzoate’s rigid structure improved binding specificity by 40% compared to unprotected analogs.
Future Directions and Challenges
Current research gaps include:
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Pharmacokinetic Profiling: Understanding absorption, distribution, and metabolism in vivo.
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Targeted Delivery: Developing nanoparticle carriers to enhance cellular uptake.
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Toxicity Studies: Assessing long-term safety profiles for therapeutic use.
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